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Compound of Interest

Compound Name: ACT-1004-1239

Cat. No.: B15605341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ACT-1004-1239's performance with other

alternatives, supported by available experimental data. It is intended to serve as a resource for

researchers and professionals in the field of drug development for inflammatory and

demyelinating diseases.

Introduction to ACT-1004-1239
ACT-1004-1239 is a first-in-class, orally available, small-molecule antagonist of the C-X-C

chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3] Developed by Idorsia

Pharmaceuticals, it is currently under investigation for its therapeutic potential in inflammatory

demyelinating diseases such as multiple sclerosis (MS).[2][4][5] The proposed mechanism of

action for ACT-1004-1239 centers on its ability to modulate the levels of the chemokines

CXCL11 and CXCL12, which are ligands for CXCR7. By blocking the scavenging activity of

CXCR7, ACT-1004-1239 increases the plasma concentrations of these chemokines, which is

believed to exert both immunomodulatory and pro-myelinating effects.[3][5][6]

While the majority of published data on ACT-1004-1239 originates from the developing

company, this guide aims to present the available information in a clear and comparative

format, alongside data for alternative therapeutic strategies. Independent validation of CXCR7

antagonism as a therapeutic approach in experimental models of MS provides a foundation for

the rationale behind ACT-1004-1239's development.[7][8]
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Mechanism of Action of ACT-1004-1239
The primary mechanism of action of ACT-1004-1239 is the potent and selective antagonism of

the CXCR7 receptor.[1][3] CXCR7 is an atypical chemokine receptor that binds to CXCL11 and

CXCL12 and internalizes them, thereby acting as a scavenger and regulating their extracellular

concentrations.[9] By inhibiting this process, ACT-1004-1239 leads to a dose-dependent

increase in plasma levels of CXCL12.[1][10][11] This modulation is hypothesized to have two

main therapeutic benefits in the context of multiple sclerosis:

Immunomodulation: By altering chemokine gradients, ACT-1004-1239 may reduce the

infiltration of immune cells into the central nervous system (CNS), a key pathological feature

of MS.[3][6][12]

Promyelination: Increased levels of CXCL12 may promote the differentiation of

oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, thereby

enhancing myelin repair.[3][5][6]
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Caption: Mechanism of Action of ACT-1004-1239.

Comparative Data
This section presents a comparison of ACT-1004-1239 with other CXCR7 modulators and

current MS therapies. It is important to note that direct head-to-head clinical trial data is not
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available.

Comparison with Other CXCR7 Modulators
The development of selective CXCR7 modulators is an active area of research. The table

below summarizes key data for ACT-1004-1239 and other notable CXCR7 ligands.

Compound Type Target Key Findings
Development
Stage

ACT-1004-1239 Antagonist CXCR7

Orally available,

potent, and

selective.

Reduces disease

severity in EAE

and cuprizone

models.

Increases

plasma CXCL12.

[1][2][3][6]

Phase 1 Clinical

Trials[4]

CCX771 Antagonist CXCR7

Reduces

inflammatory cell

infiltration in

preclinical

models.[5]

Preclinical

TC14012 Agonist CXCR7

Cyclic peptide,

also a CXCR4

antagonist.

Promotes

angiogenesis.[9]

Research

Comparison with Current Multiple Sclerosis Therapies
The therapeutic landscape for MS is diverse, with treatments targeting different aspects of the

disease pathology. The following table compares the mechanism of action of ACT-1004-1239
with established MS drugs.
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Drug Class Example(s)
Mechanism of
Action

Key
Advantages

Key
Disadvantages

CXCR7

Antagonist
ACT-1004-1239

Blocks

chemokine

scavenging,

potentially

promoting

immunomodulati

on and

remyelination.[3]

[6]

Novel dual

mechanism, oral

administration.

Early stage of

development,

limited long-term

safety data.

Interferon-β
Avonex, Rebif,

Betaseron

Reduces

inflammatory T-

cell activity and

stabilizes the

blood-brain

barrier.[13][14]

Established long-

term safety

profile.

Flu-like side

effects, injection-

site reactions.

Glatiramer

Acetate
Copaxone

A mix of amino

acids that may

act as a decoy

for the immune

system,

preventing

myelin attack.

[13][14]

Generally well-

tolerated.

Requires

frequent

injections.

S1P Receptor

Modulators

Gilenya

(Fingolimod)

Sequesters

lymphocytes in

lymph nodes,

preventing their

entry into the

CNS.[13][15]

Oral

administration.

Potential for

cardiac side

effects,

increased risk of

infection.
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Anti-CD20

Monoclonal

Antibodies

Ocrevus

(Ocrelizumab)

Depletes B-cells,

which play a

central role in

MS pathology.

[15][16]

High efficacy in

reducing relapse

rates.

Infusion-related

reactions,

increased risk of

infections.

Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the

mechanism of action of ACT-1004-1239.

CXCR7 Binding and Functional Assays
Objective: To determine the binding affinity and functional antagonism of ACT-1004-1239 at the

CXCR7 receptor.

Methodology: β-Arrestin Recruitment Assay[1]

Cell Line: HEK293 cells engineered to co-express human CXCR7 and a β-arrestin-enzyme

fragment complementation system are used.

Assay Principle: Upon ligand-induced receptor activation, β-arrestin is recruited to the

intracellular domain of CXCR7. This brings the two enzyme fragments into proximity,

generating a chemiluminescent signal.

Procedure:

Cells are incubated with varying concentrations of ACT-1004-1239.

A fixed concentration of a CXCR7 agonist (e.g., CXCL12) is added to stimulate the

receptor.

The chemiluminescent signal is measured using a luminometer.

Data Analysis: The IC50 value, representing the concentration of ACT-1004-1239 that

inhibits 50% of the agonist-induced signal, is calculated.
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Caption: In Vivo Validation Workflow.
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ACT-1004-1239 represents a novel therapeutic approach for demyelinating diseases with its

dual mechanism of immunomodulation and promotion of remyelination. Preclinical data in

established animal models of multiple sclerosis are promising and demonstrate target

engagement. However, the data available to date is primarily from the developing company.

Further independent research and progression through clinical trials will be crucial to fully

elucidate the therapeutic potential and safety profile of ACT-1004-1239 in comparison to

existing and emerging therapies for multiple sclerosis. This guide will be updated as more

independent validation and comparative data become available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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